(+)-Melezitose;D-Melezitose
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Melezitose can be achieved through enzymatic methods, where specific enzymes catalyze the formation of the trisaccharide from its monosaccharide components. This method is preferred due to its specificity and efficiency.
Industrial Production Methods
Industrial production of (+)-Melezitose typically involves the extraction from natural sources such as tree sap or honeydew. The extraction process includes filtration, purification, and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(+)-Melezitose undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various acids and bases can catalyze substitution reactions.
Major Products
The major products formed from these reactions include different derivatives of (+)-Melezitose, such as oxidized or reduced forms, which can be used in further chemical synthesis or research applications.
Scientific Research Applications
(+)-Melezitose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in the metabolism of certain insects and plants.
Medicine: Investigated for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Industry: Utilized in the production of bio-based materials and as a sweetener in food products.
Mechanism of Action
The mechanism by which (+)-Melezitose exerts its effects involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes that break down carbohydrates, leading to the production of glucose and fructose, which are then utilized in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Sucrose: A disaccharide composed of glucose and fructose.
Raffinose: A trisaccharide similar to (+)-Melezitose but composed of galactose, glucose, and fructose.
Stachyose: A tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit.
Uniqueness
(+)-Melezitose is unique due to its specific structure and the presence of two glucose units linked to a fructose unit. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H32O16 |
---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
2-[(2S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18-/m0/s1 |
InChI Key |
QWIZNVHXZXRPDR-DXCGAROWSA-N |
Isomeric SMILES |
C(C1C(C(C(C(O1)OC2C(C(O[C@@]2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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